1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

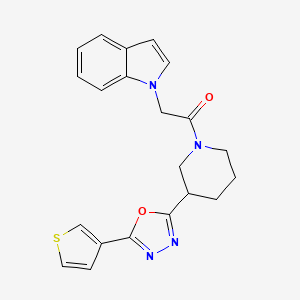

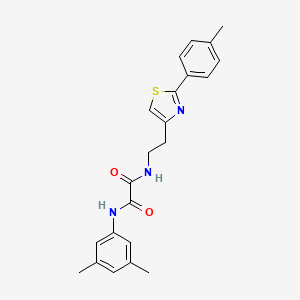

The compound “1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride” is also known as Ritivixibat . It is a chemical substance with the molecular formula C26H36N2O5S2 .

Molecular Structure Analysis

The International Chemical Identifier (InChI) for this compound is XHOVXESPVIUTMC-UHFFFAOYSA-N . The molecular structure is represented by the SMILES string: C (CCOc1c (cc2N (CC (NS (c2c1) (=O)=O) (CCCC)CCCC)c3ccccc3)SC) (=O)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.72 . Its IUPAC name is 2,3,4,5-tetrahydrobenzo [f] [1,4]thiazepine 1,1-dioxide hydrochloride . The storage temperature is room temperature .Scientific Research Applications

- Ritivixibat , a derivative of this compound, has shown promise in treating liver diseases. Specifically, it has been investigated for its effects on progressive familial intrahepatic cholestasis (PFIC) . Long-term treatment studies have been conducted, comparing Ritivixibat to non-treated PFIC patients .

Liver Disease Treatment

Mechanism of Action

Target of Action

The primary target of 1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride, also known as EN300-26658497, is the ileal sodium/bile acid cotransporter (ISBT) . This transporter plays a crucial role in the reabsorption of bile acids from the ileum, which is the final section of the small intestine .

Mode of Action

EN300-26658497 acts as an inhibitor of the ISBT . By inhibiting this transporter, the compound prevents the reabsorption of bile acids in the ileum, leading to an increase in the excretion of bile acids in the feces .

Biochemical Pathways

The inhibition of ISBT by EN300-26658497 affects the enterohepatic circulation of bile acids . This results in a decrease in the return of bile acids to the liver, thereby reducing the overall pool of bile acids. The liver responds by upregulating the synthesis of new bile acids from cholesterol, which can lead to a decrease in cholesterol levels .

Pharmacokinetics

It is known that the compound is orally administered and has a moderate duration of action, as it is given once daily .

Result of Action

The action of EN300-26658497 leads to a decrease in the concentration of bile acids in the liver. This can help to alleviate conditions such as progressive familial intrahepatic cholestasis (PFIC) , which is characterized by the intrahepatic accumulation of bile acids . The reduction in bile acid levels can help to alleviate the symptoms of this condition, including pruritus (itching) .

Action Environment

The action of EN300-26658497 can be influenced by various environmental factors. For example, the efficacy of the compound can be affected by the diet of the patient, as certain foods can affect the production and excretion of bile acids. Additionally, the stability of the compound can be influenced by factors such as temperature and pH

Safety and Hazards

properties

IUPAC Name |

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQKHJZIGIIIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2S(=O)(=O)C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

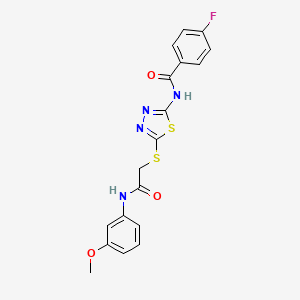

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)

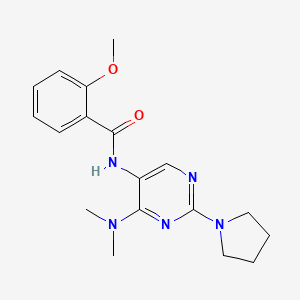

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)

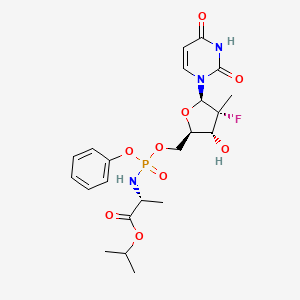

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

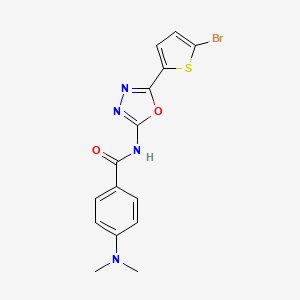

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)